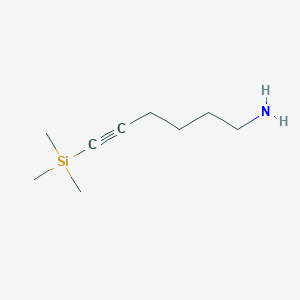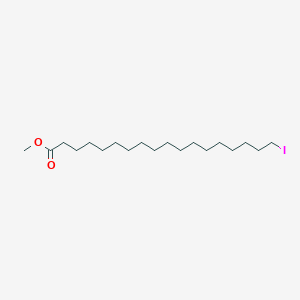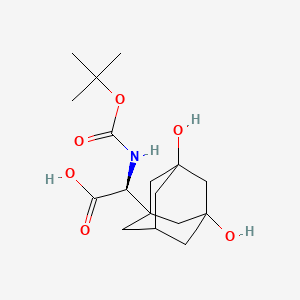
(2S)-2-((tert-Butoxycarbonyl)amino)-2-(3,5-dihydroxyadamantan-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-((tert-Butoxycarbonyl)amino)-2-(3,5-dihydroxyadamantan-1-yl)acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. The adamantane moiety provides structural rigidity and unique steric properties, making this compound an interesting subject for research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-((tert-Butoxycarbonyl)amino)-2-(3,5-dihydroxyadamantan-1-yl)acetic acid typically involves multiple steps. One common approach is to start with the adamantane core, which is functionalized to introduce hydroxyl groups at the 3 and 5 positions. This can be achieved through various oxidation reactions. The next step involves the introduction of the Boc-protected amino group, which can be done using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. Finally, the acetic acid moiety is introduced through a carboxylation reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-((tert-Butoxycarbonyl)amino)-2-(3,5-dihydroxyadamantan-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amine.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the free amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate or a drug delivery agent.
Industry: Utilized in the development of new materials with unique properties due to the adamantane core.
Mécanisme D'action
The mechanism of action of (2S)-2-((tert-Butoxycarbonyl)amino)-2-(3,5-dihydroxyadamantan-1-yl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The Boc protecting group can be removed under acidic conditions, revealing the free amine, which can then participate in further reactions. The adamantane core provides structural stability and can enhance the compound’s binding affinity to its molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Allylamine: An unsaturated amine with applications in polymer chemistry and pharmaceuticals.
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymerization reactions.
tert-Butylamine: An aliphatic primary amine used in various chemical syntheses.
Uniqueness
(2S)-2-((tert-Butoxycarbonyl)amino)-2-(3,5-dihydroxyadamantan-1-yl)acetic acid is unique due to its combination of a Boc-protected amino group and an adamantane core. This combination provides both reactivity and structural rigidity, making it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C17H27NO6 |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
(2S)-2-(3,5-dihydroxy-1-adamantyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C17H27NO6/c1-14(2,3)24-13(21)18-11(12(19)20)15-4-10-5-16(22,7-15)9-17(23,6-10)8-15/h10-11,22-23H,4-9H2,1-3H3,(H,18,21)(H,19,20)/t10?,11-,15?,16?,17?/m1/s1 |
Clé InChI |
ZNYYESJIBYSDAL-RVWCEBKHSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](C(=O)O)C12CC3CC(C1)(CC(C3)(C2)O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(C(=O)O)C12CC3CC(C1)(CC(C3)(C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


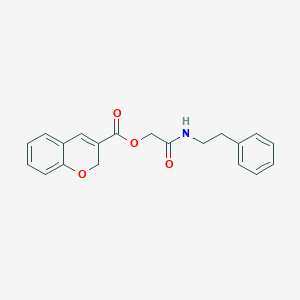
![12-hydroxy-1,10-bis(4-methoxy-2,6-dimethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15220250.png)
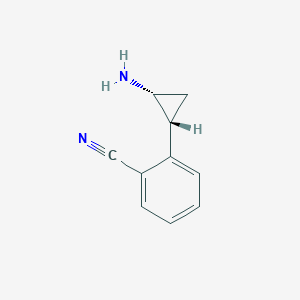
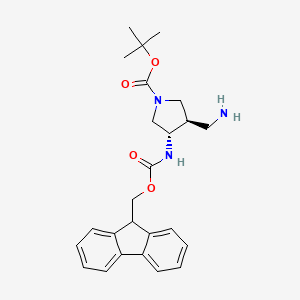
![10,16-dibromo-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B15220274.png)
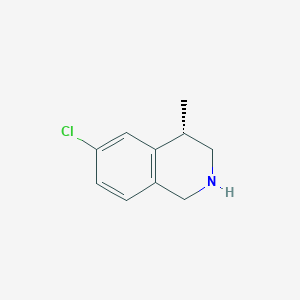
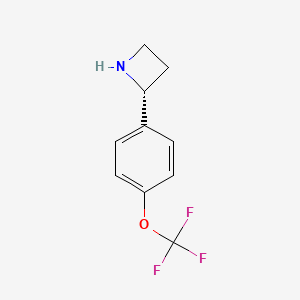
![Phenyl(2,6-diazaspiro[3.3]heptan-2-yl)methanone](/img/structure/B15220296.png)

![6-Benzyl-2-thia-6-azaspiro[3.3]heptane 2,2-dioxide](/img/structure/B15220307.png)
